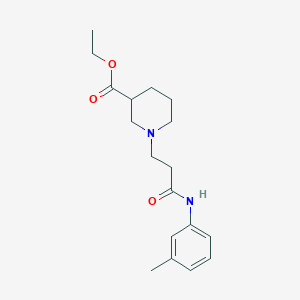
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide, also known as DOM or STP, is a psychoactive drug that belongs to the phenethylamine and amphetamine class of compounds. It was first synthesized in the 1970s and has been used in scientific research to study the mechanisms of action of psychoactive drugs.
作用機序
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide acts as a partial agonist at the serotonin 5-HT2A receptor, which is a target of many psychoactive drugs. It also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors. The exact mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been shown to produce a wide range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine release in the brain, as well as to increase heart rate and blood pressure. It has also been shown to produce hallucinogenic effects, including altered perception, thought, and emotion.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide has several advantages for use in scientific research. It has a long half-life, which allows for longer experiments. It is also relatively stable and easy to synthesize. However, it has several limitations, including its high potency and potential for adverse effects. It is also classified as a Schedule I controlled substance, which restricts its use in research.
将来の方向性
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide. One area of interest is the development of new psychoactive drugs that target the serotonin 5-HT2A receptor. Another area of interest is the study of the long-term effects of psychoactive drugs on the brain and behavior. Additionally, there is potential for the use of N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide in the treatment of certain psychiatric disorders, such as depression and anxiety.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This is then reduced with sodium borohydride to form 2,5-dimethoxyphenyl-2-amino-propane. The final step involves the reaction of this compound with 4-methylpiperazine to form N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been used in scientific research to study the mechanisms of action of psychoactive drugs. It has been used as a tool to study the serotonin 5-HT2A receptor, which is a target of many psychoactive drugs. It has also been used to study the effects of psychoactive drugs on behavior and cognition.
特性
分子式 |
C16H25N3O3 |
|---|---|
分子量 |
307.39 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C16H25N3O3/c1-18-8-10-19(11-9-18)7-6-16(20)17-14-12-13(21-2)4-5-15(14)22-3/h4-5,12H,6-11H2,1-3H3,(H,17,20) |
InChIキー |
GTTZMXCTBZEHGF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
正規SMILES |
CN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248129.png)



![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)






![N-(2,3-dihydro-1H-inden-5-yl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248151.png)